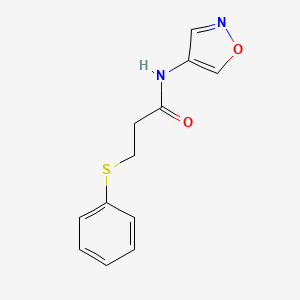![molecular formula C16H21NO5 B2551263 2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid CAS No. 2377030-62-9](/img/structure/B2551263.png)
2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid" is a structurally complex molecule that belongs to the indole family. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach involves the reaction of methyl 2-(cyanomethyl)propenoates with sodium methoxide in methanol to prepare methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are structurally related to the compound . Another relevant method is the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, which can lead to various derivatives through oxidative heterocyclization and condensation reactions .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are commonly used to characterize the molecular structure of indole derivatives . Computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic nature, bonding, and anti-bonding structures of these molecules . The molecular structure is crucial for understanding the reactivity and potential biological activity of the compound.
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For instance, the Meisenheimer rearrangement of tetrahydro-2H-azetopyridoindole N-oxides can lead to the formation of hexahydroazocino[5,6-b]indoles . Additionally, the Pd(II)-catalyzed intramolecular diamination of alkynes can be used to synthesize indoloisoquinolinones, with the 2-(methoxycarbonyl)ethyl group serving as a removable N-protecting group .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of methoxycarbonyl and other substituents can affect properties such as solubility, melting points, and reactivity . The NLO activity of related compounds has been investigated, revealing potential applications in materials science . The reactivity of indole derivatives can also be studied through one-electron oxidation reactions, which can lead to radical cations and influence side-chain fragmentation .
Relevant Case Studies
Case studies involving indole derivatives often focus on their biological activities, such as their chemopreventive properties against cancer . The synthesis and functionalization of these compounds are also of interest for the development of new pharmaceuticals and materials with specific properties, such as NLO activity .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
The synthesis of novel indole derivatives through the functionalization of indole carboxylic acids has been a significant area of research. For instance, novel indole-benzimidazole derivatives have been synthesized from 2-methylindole-3-acetic acid and its derivatives, showcasing the versatility of indole carboxylic acids in creating heterocyclic compounds with potential applications in material science and pharmaceuticals (Wang et al., 2016).
Antibacterial Applications
The synthesis of 2-[(methoxycarbonyl)methylene]-3-cephem-4-carboxylic acids has demonstrated significant in vitro Gram-positive antibacterial activity, highlighting the potential use of methoxycarbonyl derivatives in developing new antibacterial agents (Kim et al., 1984).
Crystal Structure Analysis
The detailed crystal structure analysis of compounds like methyl 2-[6,11-dihydro-5-(methoxycarbonyl)-3-oxo-3H-indolizino[8,7-b]indol-2(5H)-ylidene]-2,5,6,11-tetrahydro-3-oxo-3H-indolizino[8,7-b]-indole-5-carboxylate offers insights into the molecular arrangement and potential applications of these structures in designing new materials and drugs (Iijima & Irikawa, 1996).
Catalysis and Chemical Transformations
Research on the methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrates the potential of methoxycarbonyl derivatives in facilitating chemical transformations, such as the synthesis of unsaturated esters or cascade reactions leading to α,ω-diesters. This research underscores the relevance of these compounds in synthetic chemistry and industrial applications (Magro et al., 2010).
Propiedades
IUPAC Name |
2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-12-8-6-5-7-11(12)9-16(17,10-21-4)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVMIESSVNZILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2CC1(COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline](/img/structure/B2551185.png)
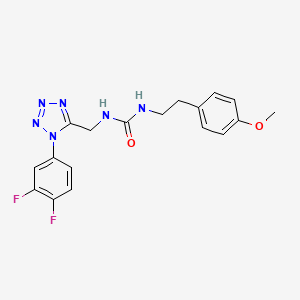
![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)
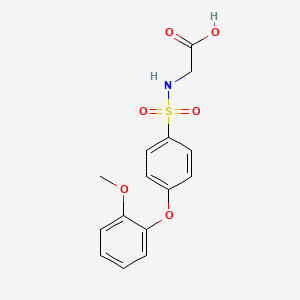
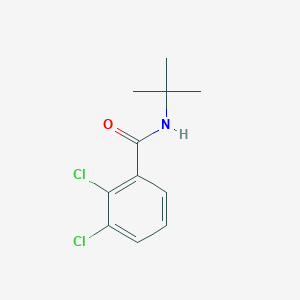
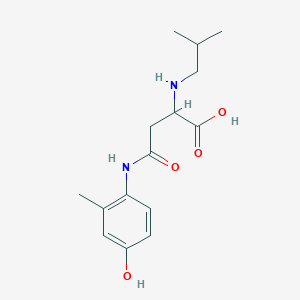
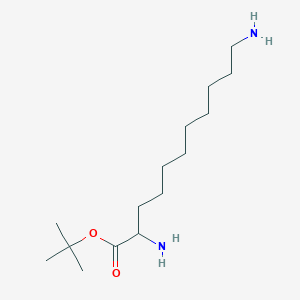
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
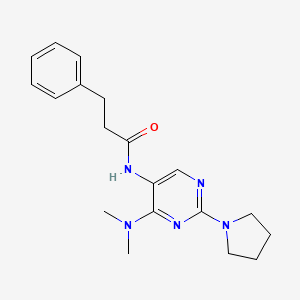
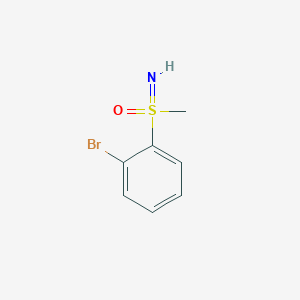
![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate](/img/structure/B2551202.png)
